(+)-Borneol (+)-Borneol Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes.
(+)-borneol is a borneol. It is an enantiomer of a (-)-borneol.
(+)-Borneol is a natural product found in Salvia officinalis, Cyperus rotundus, and other organisms with data available.
See also: Black Pepper (part of); Cannabis sativa subsp. indica top (part of); Angelica dahurica root; borneol; mint (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 464-43-7
VCID: VC21327354
InChI: InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1
SMILES: CC1(C2CCC1(C(C2)O)C)C
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

(+)-Borneol

CAS No.: 464-43-7

Cat. No.: VC21327354

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

(+)-Borneol - 464-43-7

CAS No. 464-43-7
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Standard InChI InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1
Standard InChI Key DTGKSKDOIYIVQL-WEDXCCLWSA-N
Isomeric SMILES C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2O
SMILES CC1(C2CCC1(C(C2)O)C)C
Canonical SMILES CC1(C2CCC1(C(C2)O)C)C
Boiling Point 212 °C
Sublimes
Colorform White to off-white crystals
White translucent lumps
White solid
Tablets from petroleum ethe
Flash Point 150 °F (60 °C) /closed cup/
Melting Point 202 °C
Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/
216 °C
Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/
Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/
Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/

Chemical and Physical Properties

Chemical Structure and Identity

(+)-Borneol has the IUPAC name endo-1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-ol and the molecular formula C₁₀H₁₈O . Its structure features a bicyclic framework with a secondary alcohol group positioned in the endo configuration, distinguishing it from its diastereomer isoborneol, which has the hydroxyl group in the exo position . The chiral nature of borneol results in two enantiomers: (+)-borneol (d-borneol) and (−)-borneol (l-borneol), both of which occur naturally .

Physical Properties

(+)-Borneol presents as a white crystalline powder or flake crystal with a distinctive cool, camphoraceous odor . The compound possesses the following physical characteristics:

PropertyValue
AppearanceWhite crystalline powder or flake crystal
OdorCool camphor smell, pungent
Density1.011 g/cm³ (20 °C)
Melting point204–209 °C
Boiling point213 °C
Optical rotation+34° to +38°
Solubility in water0.0738 g/100 ml (25 °C)
Flash point65 °C
Molar mass154.253 g/mol

The compound is slightly soluble in water but readily dissolves in various organic solvents including acetone, benzene, chloroform, diethyl ether, ethanol, and toluene . While stable under sealed conditions, (+)-borneol is volatile when exposed to air .

Chemical Properties

The most notable chemical characteristic of (+)-borneol is its ability to undergo oxidation to form camphor . This oxidation reaction represents an important transformation in both natural systems and synthetic chemistry. The hydroxyl group in (+)-borneol makes it reactive in various esterification reactions, which has been utilized in medicinal chemistry to create derivatives with enhanced pharmacological properties .

Natural Sources and Occurrence

Plant Sources

(+)-Borneol occurs naturally in numerous plant species across different families. Primary natural sources include:

Plant SpeciesFamilyNotes
Cinnamomum camphora (L.) PreslLauraceaePrimary commercial source of natural (+)-borneol
Cinnamomum burmanniLauraceaeContains high-specificity (+)-borneol biosynthetic enzymes
Rosmarinus officinalisLamiaceaeCommon culinary herb containing (+)-borneol
Artemisia speciesAsteraceaeSeveral species contain varying amounts
Heterotheca speciesAsteraceaeContains (+)-borneol among other terpenes
Dipterocarpaceae familyDipterocarpaceaeVarious genera contain the compound

According to the Chinese Pharmacopoeia, (+)-borneol (dextro borneol) is officially sourced from the fresh branches and leaves of Cinnamomum camphora . The compound is also found in castoreum, a secretion from beaver castor sacs that contains compounds from the animal's plant food .

Biosynthesis

The biosynthesis of (+)-borneol in plants follows the terpene biosynthetic pathway. The process begins with dimethylallyl pyrophosphate (DMAPP) as the starting material, which is converted to geranyl pyrophosphate (GPP) . A specialized enzyme called bornyl diphosphate synthase then acts upon GPP to produce bornyl diphosphate. Finally, phosphatase enzymes remove the phosphate groups to yield borneol .

The chirality of the borneol produced depends on the specific bornyl diphosphate synthase variant present in the plant. Different plants possess synthases with varying stereoselectivity, leading to the production of either (+)-borneol or (-)-borneol . Once formed, (+)-borneol can be further metabolized to (+)-camphor through the action of (+)-borneol dehydrogenase .

Recent research has identified a high-specificity (+)-borneol bornyl diphosphate synthase gene (CbTPS1) from Cinnamomum burmanni. When expressed in vitro with GPP as substrate, this enzyme produces (+)-borneol with 88.70% specificity among the total reaction products .

Production Methods

Industrial Production from Natural Sources

The primary method of industrial production of natural (+)-borneol involves extraction from plant material, particularly from specific chemotypes of Cinnamomum burmanni and Cinnamomum camphora . Extraction typically employs steam distillation of the fresh branches and leaves of these plants, followed by crystallization .

The quality of naturally derived (+)-borneol is typically higher than synthetic alternatives. Analysis of refined D-borneol extracted from plant sources shows extremely similar chemical composition to standard D-borneol reference materials, significantly surpassing the quality of synthetic borneol .

Chemical Synthesis

(+)-Borneol can be synthesized chemically through the Meerwein–Ponndorf–Verley reduction of camphor . This process is reversible, and when using a racemic mixture of camphor as the starting material, it produces a mixture of borneol and isoborneol .

To control the chirality of the product, optically pure camphor can be used: (+)-camphor yields a mixture of (+)-borneol and (-)-isoborneol . In contrast, reduction of camphor with sodium borohydride is a fast and irreversible reaction that predominantly produces isoborneol rather than borneol .

Microbial Production

Recent advances in biotechnology have enabled the development of microbial production systems for (+)-borneol. Researchers have successfully constructed a (+)-borneol biosynthesis pathway in Saccharomyces cerevisiae (baker's yeast) . This approach involves:

  • Cloning and expressing the CbTPS1 gene from Cinnamomum burmanni in yeast

  • Overexpressing eight genes involved in the mevalonate (MVA) pathway to increase precursor availability

  • Optimizing the expression by modifying transit peptides and adding Kozak sequences to the CbTPS1 gene

This microbial fermentation approach provides a promising alternative to plant extraction and chemical synthesis, potentially offering more sustainable production of high-purity (+)-borneol .

Pharmacological Activities

Anti-inflammatory and Analgesic Effects

(+)-Borneol exhibits significant anti-inflammatory and analgesic properties, which contribute to its description as "soft gold" in certain research contexts . These effects involve complex molecular mechanisms, including the regulation of key inflammatory mediators such as Tumor necrosis factor-α, Nuclear factor kappa-B, and Interleukin-1β .

Antioxidant Properties

Studies have demonstrated the antioxidant activity of (+)-borneol. Refined D-borneol has shown comparable scavenging activity to standard D-borneol in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays . This antioxidant capacity contributes to some of the compound's therapeutic effects, particularly its neuroprotective properties.

Blood-Brain Barrier Penetration

One of the most significant pharmacological characteristics of (+)-borneol is its ability to cross the blood-brain barrier and facilitate the transport of other compounds across this barrier . Research on this property began in the early 1980s at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences .

The compound's unique chemical structure and relatively low molecular weight make it an excellent candidate for drug delivery applications targeting the central nervous system . Several ester derivatives of natural borneol have been synthesized to enhance this property, with (+)-4-methoxybenzoic acid borneol ester showing significant effects on opening the blood-brain barrier while exhibiting lower toxicity than borneol itself .

Other Pharmacological Effects

Beyond its primary activities, borneol has demonstrated additional pharmacological effects relevant to cardiovascular disease treatment . The intrinsic molecular mechanisms of borneol's diverse activities involve multiple components, including:

  • Regulation of biochemical levels of various markers

  • Inhibition of transporter protein function

  • Alteration of physical structural changes in biological barriers

  • Modification of receptor activities

Applications and Uses

Pharmaceutical Applications

The pharmaceutical applications of (+)-borneol leverage its diverse pharmacological properties. The compound is particularly valuable in drug delivery systems targeting the central nervous system due to its ability to cross and enhance the permeability of the blood-brain barrier . Researchers have explored borneol modifications for potential applications in antitumor, antibacterial, and antioxidant therapeutics .

Borneol esters and derivatives represent an expanding area of pharmaceutical research. These modified compounds often exhibit enhanced pharmacological effects with reduced toxicity compared to the parent compound .

Fragrance and Cosmetics

(+)-Borneol is widely used in the fragrance industry, particularly in the preparation of rosemary and lavender fragrances . These scent compositions find applications in household products such as soaps, detergents, and air fresheners. The compound's cool, camphoraceous odor makes it a valuable ingredient in perfumery and cosmetic formulations.

Traditional Medicine

In traditional medicine systems, particularly Traditional Chinese Medicine, borneol (known as "Bing Pian") has been used for centuries. Applications include treatments for inflammatory conditions, pain relief, and as a topical cooling agent. The compound's long history of medicinal use predates its scientific characterization and continues to inform contemporary pharmacological research .

Recent Research and Future Perspectives

Current research on (+)-borneol focuses on several promising directions. The development of microbial production systems represents a significant advancement that may provide a more sustainable source of high-purity (+)-borneol . Metabolic engineering approaches to enhance production yields and purity continue to evolve.

In pharmaceutical research, the focus has shifted toward understanding the detailed mechanisms of borneol's ability to enhance blood-brain barrier permeability and developing novel drug delivery systems that leverage this property . The creation of borneol-based nanoformulations represents another innovative direction in pharmaceutical applications.

The synthesis and evaluation of borneol derivatives with enhanced pharmacological properties remains an active area of research . Despite extensive study, there are currently no comprehensive reports on the druggability of borneol modifications, suggesting an opportunity for future exploration in medicinal chemistry.

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